molecular formula C12H11ClN2O2 B3101342 methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1391108-14-7

methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No. B3101342
CAS RN: 1391108-14-7
M. Wt: 250.68 g/mol
InChI Key: DRCATWBDNFNOEG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate” are not well-documented .

Scientific Research Applications

Antimicrobial and Anticancer Properties

Methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate and its derivatives exhibit significant potential in antimicrobial and anticancer applications. A study conducted by Hafez et al. (2016) synthesized a series of novel compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrating that some of these compounds exhibited higher anticancer activity than the reference drug, doxorubicin. Additionally, most of the newly synthesized compounds showed good to excellent antimicrobial activity (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).

Synthesis and Structural Analysis

The compound has been involved in various synthesis and structural analysis studies. Kumarasinghe et al. (2009) described the synthesis of related compounds, highlighting the importance of correct identification of regioisomers and structural determination through X-ray analysis. This study underscores the complexity and precision required in synthesizing and analyzing such chemical entities (Kumarasinghe, Hruby, & Nichol, 2009).

Role in Synthesis of Biologically Active Compounds

Liu et al. (2017) highlighted the significance of 3-phenyl-1H-pyrazole, an intermediate for synthesizing various biologically active compounds. The derivatives of this compound, including methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate, have shown potential biological activities (Liu, Xu, & Xiong, 2017).

Green Chemistry Approach in Synthesis

A study by Yadav et al. (2021) developed a green synthetic protocol for related pyrazole derivatives. This approach is notable for its operational simplicity and avoidance of toxic catalysts and hazardous solvents, demonstrating an environmentally friendly method in chemical synthesis (Yadav, Lim, Kim, & Jeong, 2021).

properties

IUPAC Name

methyl 5-(4-chlorophenyl)-2-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-15-11(12(16)17-2)7-10(14-15)8-3-5-9(13)6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCATWBDNFNOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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